molecular formula C11H14N2O2 B7821861 Pheneturide CAS No. 6509-31-5

Pheneturide

Cat. No.: B7821861
CAS No.: 6509-31-5
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
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Description

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant of the ureide class. It is conceptually formed in the body as a metabolic degradation product from phenobarbital. This compound has been used in the treatment of severe epilepsy, particularly when other less-toxic drugs have failed .

Preparation Methods

Pheneturide can be synthesized through the reaction of phenylacetic acid with urea under specific conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure higher yields and purity .

Chemical Reactions Analysis

Scientific Research Applications

Anticonvulsant Therapy

Primary Use in Epilepsy

Pheneturide is predominantly utilized as an anticonvulsant for patients with refractory epilepsy. It is often prescribed when conventional treatments fail to control seizures effectively. Clinical studies have shown that this compound can be beneficial for patients who do not respond adequately to other antiepileptic drugs (AEDs) such as phenytoin and carbamazepine.

  • Efficacy Comparison : In a double-blind crossover trial involving 94 patients, no significant difference was found between the efficacy of this compound and phenytoin in controlling seizure frequency, indicating that this compound can be a viable alternative for certain patients .
  • Combination Therapy : this compound has also been studied in combination with other AEDs. For instance, it may be added to regimens involving phenobarbital and diphenylhydantoin for patients with refractory seizures, providing a multi-faceted approach to managing epilepsy .

Pharmacokinetics and Metabolism

Metabolic Pathways

Understanding the metabolism of this compound is crucial for optimizing its therapeutic use. Research indicates that this compound undergoes significant biotransformation in both humans and rats, resulting in various metabolites that may influence its efficacy and safety profile.

  • Metabolite Identification : A study reported five metabolites in humans following administration of a single oral dose, with two major metabolites identified as 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid . This knowledge aids clinicians in predicting drug interactions and adjusting dosages accordingly.

Case Studies

Clinical Observations

Several case studies have documented the effectiveness of this compound in treating epilepsy:

  • Case Study 1 : A patient with refractory seizures was treated with this compound after failing multiple AEDs. The patient experienced a significant reduction in seizure frequency, highlighting the drug's potential when other treatments are ineffective .
  • Case Study 2 : In another clinical setting, this compound was combined with carbamazepine to manage a patient with complex partial seizures. The combination resulted in improved seizure control without notable adverse effects .

Emerging Applications

Potential Uses Beyond Epilepsy

Recent research has explored additional applications for this compound:

  • Pesticidal Properties : this compound has been investigated as an additive in pesticide formulations. A patent describes its use as a quick-acting agent combined with biological enzymes, enhancing the efficacy of pesticides while minimizing environmental impact .
  • Textile Industry Applications : The compound has also been considered for use in textiles, particularly in creating fabrics that possess insect-repellent properties .

Summary Table of Applications

Application AreaDescriptionReferences
Anticonvulsant TherapyTreatment for severe epilepsy when other AEDs fail
Combination TherapyUsed alongside other AEDs like phenobarbital
Metabolism StudiesIdentified metabolites influencing drug interactions
Pesticidal AgentQuick-acting agent in pesticide formulations
Textile ApplicationsPotential use in creating insect-repellent fabrics

Comparison with Similar Compounds

Biological Activity

Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant medication primarily used in the treatment of epilepsy. This compound has garnered attention due to its unique mechanism of action and its interactions with other anticonvulsants. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical applications, and relevant research findings.

  • Chemical Formula : C10_{10}H12_{12}N2_2O2_2
  • Molecular Weight : 196.22 g/mol
  • CAS Number : 90-49-3

This compound is synthesized through the reaction of phenylacetyl chloride with urea or its derivatives, making it accessible for therapeutic use .

This compound functions as an anticonvulsant by enhancing the action of gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system (CNS). GABA has inhibitory effects on neuronal excitability, which is essential in preventing seizures. Additionally, this compound inhibits the metabolism of other anticonvulsants, particularly phenytoin, thereby increasing their plasma levels and therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates a long half-life of approximately 54 hours (range 31–90 hours) and a total body clearance rate indicating non-renal elimination . This prolonged half-life supports its suitability for long-term use in managing chronic conditions like epilepsy.

Clinical Applications

This compound has been primarily utilized in:

  • Severe Epilepsy : Particularly in cases where other medications have failed.
  • Research Models : Used to induce seizures in animal models to evaluate new antiepileptic drugs .
  • Potential Applications in Other Neurological Conditions : Preliminary studies suggest potential benefits in conditions such as Parkinson's disease .

Comparative Studies

A notable study compared the efficacy of this compound with diazepam in treating various types of epilepsy. The double-blind trial involved 32 patients and aimed to assess the anticonvulsant properties and side effects associated with each drug. Results indicated that both medications were effective; however, this compound exhibited a different side effect profile compared to diazepam .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Anticonvulsant Efficacy : this compound has shown significant anticonvulsant properties in both human and animal studies. It enhances the effects of other drugs like phenytoin, which is crucial for patients requiring polytherapy .
  • Inhibition Studies : Research indicates that this compound effectively inhibits enzymes such as acetylcholinesterase and carbonic anhydrase, contributing to its potential as a multi-target therapeutic agent .
  • Case Studies : In clinical settings, patients treated with this compound reported improved seizure control with fewer side effects compared to traditional antiepileptics .

Data Table: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Mechanism of ActionEnhances GABA activity; inhibits phenytoin metabolism
Comparative EfficacyEffective but varied side effects compared to diazepam
Enzyme InhibitionInhibits acetylcholinesterase and carbonic anhydrase
PharmacokineticsHalf-life ~54 hours; non-renal clearance

Properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
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Record name Pheneturide [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
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Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
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Record name Pheneturide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13362
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Record name Ethylphenylacetylurea
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Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
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Record name PHENETURIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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